
3-Hydroxyphenylacetic acid
Vue d'ensemble
Description
3-Hydroxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid in which the hydrogen at position 3 on the benzene ring is replaced by a hydroxy group . This compound is known for its role as a human xenobiotic metabolite and has been associated with various biological activities, including vasorelaxation and blood pressure reduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxyphenylacetic acid can be synthesized from 3-iodophenylacetic acid through a substitution reaction where the iodine atom is replaced by a hydroxy group . The reaction typically involves the use of a base such as sodium hydroxide in an aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves the crystallization of the acid from solvents like benzene/ligroin or ethyl acetate/cyclohexane . The compound is then purified to achieve the desired quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.
Reduction: Formation of 3-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids.
Applications De Recherche Scientifique
Antimicrobial Properties
Mechanism of Action Against Pathogens
Recent studies have demonstrated that 3-HPAA exhibits a dose-dependent antimicrobial effect against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its antibiotic resistance. Research indicates that 3-HPAA can disrupt various cellular processes in bacteria, affecting DNA replication, RNA modifications, and oxidative stress responses. The minimum inhibitory concentration (MIC) for 3-HPAA against P. aeruginosa was found to be 2.1 mg/mL, with a minimum bactericidal concentration (MBC) at 2.3 mg/mL, indicating its potential as a new antimicrobial agent .
Concentration (mg/mL) | Percent Inhibition (%) | Cell Viability (cfu/mL) |
---|---|---|
1.7 | 31 | 5 × 10^6 |
1.9 | 58 | - |
2.1 | 98 | - |
This data suggests that further exploration into the proteomic changes induced by 3-HPAA could lead to the development of effective antimicrobial strategies against resistant bacterial strains .
Metabolic Implications
Role in Gut Microbiota and Metabolism
3-HPAA is primarily formed through the microbial degradation of dietary flavonoids in the colon, particularly from proanthocyanidins and chlorogenic acid. Elevated levels of this metabolite in urine can indicate an increased metabolic activity of gut bacteria, especially Clostridium species. Such elevations may also reflect dietary habits rich in flavonoids .
Additionally, high urinary levels of 3-HPAA have been linked to various metabolic conditions, including potential associations with gut dysbiosis and phenylketonuria, an inherited metabolic disorder . This highlights the importance of understanding individual dietary patterns and gut microbiome composition when interpreting levels of 3-HPAA.
Cardiovascular Benefits
Vasorelaxant Effects
Research has indicated that 3-HPAA possesses vasorelaxant properties, contributing to cardiovascular health by decreasing arterial blood pressure in spontaneously hypertensive rats. This effect is mediated through endothelium-dependent nitric oxide release, suggesting that diets rich in polyphenols may provide cardiovascular benefits through metabolites like 3-HPAA .
Protective Effects Against Cytotoxicity
Cellular Protection Mechanisms
A study highlighted the protective effects of 3-HPAA against acetaldehyde-induced cytotoxicity in hepatocytes by enhancing aldehyde dehydrogenase (ALDH) activity. This protective mechanism is believed to be mediated through activation of aryl hydrocarbon receptor (AhR) pathways, showcasing the compound's potential role in liver health and detoxification processes .
Mécanisme D'action
The mechanism by which 3-Hydroxyphenylacetic acid exerts its effects involves the release of nitric oxide by the endothelial layer, leading to vasorelaxation and a decrease in blood pressure . This process is partially dependent on the integrity of the endothelium and involves the activation of endothelial nitric oxide synthase .
Comparaison Avec Des Composés Similaires
- 4-Hydroxyphenylacetic acid
- 3-Hydroxybenzoic acid
- 3-Hydroxyphenylpropanoic acid
Comparison: 3-Hydroxyphenylacetic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties . Unlike its analogs, it has been specifically noted for its vasorelaxant effects and potential therapeutic applications in cardiovascular health .
Activité Biologique
3-Hydroxyphenylacetic acid (3-HPAA) is a microbial metabolite derived from flavonoids, primarily produced by the gut microbiota. This compound has garnered attention for its potential biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the biological activities of 3-HPAA, supported by various research findings, case studies, and data tables.
1.1 Vasorelaxant Effects
Research indicates that 3-HPAA exhibits significant vasorelaxant properties, leading to a reduction in blood pressure. In a study involving spontaneously hypertensive rats, intravenous administration of 3-HPAA resulted in a dose-dependent decrease in mean arterial blood pressure without affecting heart rate. The compound's mechanism involves endothelial nitric oxide release, which is crucial for vascular relaxation:
- Bolus Administration : Doses ranging from 0.01 to 10 mg·kg resulted in significant reductions in systolic and diastolic blood pressure, with effects observable at doses as low as 0.01 mg·kg .
- Infusion Administration : Continuous infusion of 3-HPAA also demonstrated a substantial decrease in blood pressure, with maximal effects observed at higher doses (1 and 5 mg·kg·min) .
1.2 Antidiabetic Properties
3-HPAA has been implicated in enhancing glucose metabolism and reducing oxidative stress in pancreatic beta cells. In vitro studies have shown that it can improve glucose-stimulated insulin secretion and protect against cell death induced by oxidative stress . This suggests a potential role in managing diabetes and metabolic disorders.
2.1 Cardiovascular Health
A clinical study highlighted the relationship between dietary flavonoid intake, including sources of 3-HPAA, and cardiovascular health outcomes. Higher consumption of flavonoids was associated with lower all-cause mortality and reduced incidence of cardiovascular diseases . This underscores the importance of gut-derived metabolites like 3-HPAA in mediating these health benefits.
2.2 Microbial Metabolism
In a model involving C. elegans, researchers demonstrated that 3-HPAA could activate the phenylacetic acid degradative pathway in Burkholderia cenocepacia, suggesting its role in microbial interactions within the gut . This highlights its broader implications beyond human metabolism, affecting microbial ecology.
3.1 Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
4. Conclusion
The biological activity of this compound presents significant implications for health, particularly concerning cardiovascular function and metabolic regulation. Its vasorelaxant properties mediated through nitric oxide release position it as a potential therapeutic agent for hypertension. Additionally, its role as an antidiabetic agent highlights the importance of gut microbiota in human health.
Future research should continue to explore the mechanisms underlying these effects and investigate the clinical applications of 3-HPAA in various health conditions.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDYYGIDFPZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211148 | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-37-4 | |
Record name | 3′-Hydroxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybenzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-37-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.